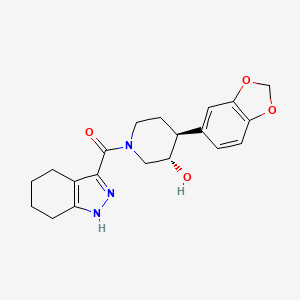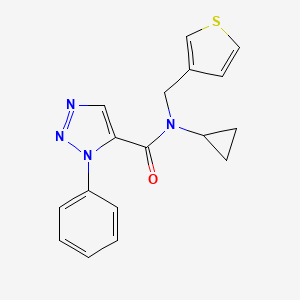![molecular formula C20H28N2O4 B3811475 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxybutyl)benzamide](/img/structure/B3811475.png)
4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxybutyl)benzamide
Descripción general
Descripción
4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxybutyl)benzamide, also known as CR845, is a small molecule drug that has been developed as a non-opioid analgesic agent. It is a kappa opioid receptor agonist that has been shown to be effective in treating acute and chronic pain in preclinical and clinical studies.
Mecanismo De Acción
4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxybutyl)benzamide acts as a selective kappa opioid receptor agonist, which activates the kappa opioid receptor in the central nervous system. This activation leads to the inhibition of pain signals and the release of endogenous opioids, which can further reduce pain perception. Unlike traditional opioids, 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxybutyl)benzamide does not activate the mu opioid receptor, which is responsible for the development of tolerance, dependence, and addiction.
Biochemical and Physiological Effects
4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxybutyl)benzamide has been shown to have several biochemical and physiological effects. It can reduce pain perception, inflammation, and itching by activating the kappa opioid receptor. Additionally, 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxybutyl)benzamide has been shown to have anti-depressant and anti-anxiety effects, as well as the potential to improve cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxybutyl)benzamide in lab experiments is its selectivity for the kappa opioid receptor, which allows for the investigation of the specific effects of kappa receptor activation. Additionally, 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxybutyl)benzamide has been shown to have a low risk of dependence and addiction, making it a safer alternative to traditional opioids. However, one limitation of using 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxybutyl)benzamide in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug in animal models.
Direcciones Futuras
For the research and development of 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxybutyl)benzamide include investigating its use in combination with other non-opioid analgesics and exploring its potential use in other conditions, such as depression and anxiety.
Aplicaciones Científicas De Investigación
4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxybutyl)benzamide has been extensively studied for its potential use as a non-opioid analgesic agent. It has been shown to be effective in treating acute and chronic pain in preclinical and clinical studies, including postoperative pain, osteoarthritis pain, and neuropathic pain. Additionally, 4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-hydroxybutyl)benzamide has been investigated for its potential use in treating pruritus (itching) associated with various conditions, such as chronic kidney disease and cholestatic liver disease.
Propiedades
IUPAC Name |
4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxy-N-(2-hydroxybutyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-2-16(23)13-21-19(24)14-5-7-17(8-6-14)26-18-9-11-22(12-10-18)20(25)15-3-4-15/h5-8,15-16,18,23H,2-4,9-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZHRZAABJLCMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1=CC=C(C=C1)OC2CCN(CC2)C(=O)C3CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-methyl-N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)-4-piperidinamine](/img/structure/B3811394.png)
![[3-(1-methoxypropyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B3811401.png)

![2-[4-(6-oxo-1,6-dihydropyridazin-4-yl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B3811418.png)
![1-[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B3811425.png)

![2-(2,4-dimethoxy-3-methylbenzyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3811440.png)
![2-[4-(6-methyl-2-propylpyrimidin-4-yl)piperazin-1-yl]nicotinonitrile](/img/structure/B3811455.png)
![(3R*,4R*)-1-[4-(4-fluorophenyl)butanoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B3811480.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N'-(2-ethoxyphenyl)-N-methylmalonamide](/img/structure/B3811486.png)
![1-ethyl-N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3811502.png)
![7-(3-methoxybenzyl)-2-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3811508.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B3811512.png)